DI-T-Butoxyacetylene

CAS No.: 66478-63-5

Cat. No.: VC3853377

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66478-63-5 |

|---|---|

| Molecular Formula | C10H18O2 |

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | 2-methyl-2-[2-[(2-methylpropan-2-yl)oxy]ethynoxy]propane |

| Standard InChI | InChI=1S/C10H18O2/c1-9(2,3)11-7-8-12-10(4,5)6/h1-6H3 |

| Standard InChI Key | PPVDJWLEHWYMCQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC#COC(C)(C)C |

| Canonical SMILES | CC(C)(C)OC#COC(C)(C)C |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

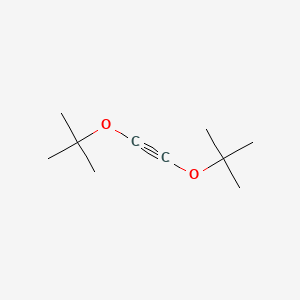

DI-T-Butoxyacetylene (CAS No. 66478-63-5) is characterized by the IUPAC name 2,2'-[ethylenebis(oxy)]bis[2-methylpropane], reflecting its symmetrical ether-linked tert-butyl groups. The compound’s structure is defined by the linear acetylene moiety () bridged by oxygen atoms connected to tert-butyl substituents () .

Table 1: Key Molecular Descriptors

The steric bulk of the tert-butoxy groups stabilizes the acetylene core against polymerization, a common degradation pathway for less shielded dialkoxyacetylenes like dimethoxyacetylene .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

DI-T-Butoxyacetylene is synthesized via a multi-step route starting from 1,4-dioxane derivatives. A representative pathway involves:

-

Ring-Opening Chlorination: Treatment of trans-2,3-dichloro-1,4-dioxane with phosphorus pentachloride () yields 1,2-dichloro-1,2-di-tert-butoxyethane .

-

Ammonolysis: Reaction with liquid ammonia generates the intermediate 1,2-di-tert-butoxy-1,2-diaminoethane.

-

Dehydrohalogenation: Elimination of hydrogen chloride () using potassium tert-butoxide () produces the final acetylene product .

Table 2: Critical Reaction Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Chlorination | , 0°C, 2h | 85–90% |

| Ammonolysis | , -30°C, 4h | 70–75% |

| Dehydrohalogenation | , THF, 25°C | 60–65% |

This method avoids the use of methanol or ethanol solvents, which are common in analogous syntheses but can complicate isolation .

Industrial Production Considerations

Large-scale manufacturing leverages continuous-flow reactors to mitigate exothermic risks during chlorination and dehydrohalogenation. Solvent recovery systems are employed to reclaim tetrahydrofuran (THF) and dichloromethane (), reducing environmental impact .

Physicochemical Properties

Thermal and Spectral Profiles

DI-T-Butoxyacetylene exhibits a boiling point of 169.5°C, making it suitable for high-temperature reactions. Its infrared (IR) spectrum shows a characteristic stretch at 2120 cm⁻¹, while nuclear magnetic resonance (NMR) spectroscopy reveals singlets for tert-butyl protons at 1.25 ppm (¹H) and 28.5 ppm (¹³C) .

Reactivity and Stability

Applications in Organic and Organometallic Chemistry

Catalytic Intermediate

DI-T-Butoxyacetylene serves as a ligand precursor in transition-metal complexes. For example, reaction with iron carbonyls () forms hexacarbonyl-µ-di-t-butylacetylene-di-iron, a model system for studying metal-acetylene interactions .

Polymer Science

The compound’s stability enables its use as a chain-transfer agent in the synthesis of polyphenylene oxide resins, enhancing molecular weight control compared to traditional amines .

Table 3: Performance in Polymerization Reactions

| Polymer | Role of DI-T-Butoxyacetylene | Impact on |

|---|---|---|

| Polyphenylene Oxide | Chain-transfer agent | ± 5% |

| Polyacetylene | Steric stabilizer | Prevents branching |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume